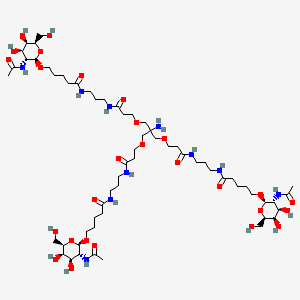
ASGPR ligand-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ASGPR ligand-1 is a compound that targets the asialoglycoprotein receptor, a calcium-dependent, carbohydrate-specific, type C lectin predominantly found on the plasma membrane of liver cells (hepatocytes). This receptor plays a crucial role in the clearance of defective plasma glycoprotein molecules and pathogen membrane glycoproteins from the body through receptor-mediated endocytosis. The high specificity and density of the asialoglycoprotein receptor on hepatocytes make this compound a promising candidate for targeted drug delivery systems, particularly for liver diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ASGPR ligand-1 typically involves the conjugation of N-acetylgalactosamine or other galactose derivatives to a suitable carrier molecule. One common method includes the use of a polycationic, polygalactosyl drug delivery carrier such as heptakis [6-amino-6-deoxy-2-O-(3-(1-thio-β-D-galactopyranosyl)-propyl)]-β-cyclodextrin hepta-acetate salt. This carrier is decorated with protonated amino substituents on the primary face and thiogalactose residues on the secondary face .
Industrial Production Methods: For industrial-scale production, the preparation method involves dissolving the main solution in dimethyl sulfoxide, followed by the addition of polyethylene glycol 300 and Tween 80. The mixture is then clarified and diluted with deionized water .
化学反応の分析
Types of Reactions: ASGPR ligand-1 primarily undergoes receptor-mediated endocytosis when it binds to the asialoglycoprotein receptor. This process involves the internalization of the ligand-receptor complex into the hepatocytes, followed by lysosomal degradation of the ligand.
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include N-acetylgalactosamine, dimethyl sulfoxide, polyethylene glycol 300, and Tween 80. The reaction conditions typically involve mixing and clarifying the solutions at room temperature .
Major Products Formed: The major product formed from the reaction of this compound with the asialoglycoprotein receptor is the internalized ligand-receptor complex, which is subsequently degraded in the lysosomes of hepatocytes .
科学的研究の応用
ASGPR ligand-1 has numerous scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study receptor-ligand interactions and receptor-mediated endocytosis. In biology, it helps in understanding the role of the asialoglycoprotein receptor in liver function and disease. In medicine, this compound is utilized in targeted drug delivery systems for liver diseases, including cancer and infections. It is also used in the development of diagnostic tools for liver afflictions .
作用機序
The mechanism of action of ASGPR ligand-1 involves its binding to the asialoglycoprotein receptor on the surface of hepatocytes. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ligand-receptor complex into the cell. The complex is then transported to the lysosomes, where it is degraded. This process helps in the clearance of defective glycoproteins and pathogen membrane glycoproteins from the circulation, thereby preventing infections, inflammation, and cancer in the liver .
類似化合物との比較
ASGPR ligand-1 is unique in its high specificity and affinity for the asialoglycoprotein receptor. Similar compounds include other ligands that target the asialoglycoprotein receptor, such as triantennary N-acetylgalactosamine derivatives and glycoconjugated natural triterpenoids. These compounds also exhibit high affinity for the receptor and are used in targeted drug delivery systems for liver diseases. this compound stands out due to its optimized ligand concentration, which ensures efficient hepatic uptake without causing receptor saturation .
List of Similar Compounds:- Triantennary N-acetylgalactosamine derivatives
- Glycoconjugated natural triterpenoids
- Lactobionic acid conjugates
- Polycationic β-cyclodextrin carriers
特性
分子式 |
C61H110N10O27 |
|---|---|
分子量 |
1415.6 g/mol |
IUPAC名 |
5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-N-[3-[3-[3-[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]-2-[[3-[3-[5-[(2R,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentanoylamino]propylamino]-3-oxopropoxy]methyl]-2-aminopropoxy]propanoylamino]propyl]pentanamide |
InChI |
InChI=1S/C61H110N10O27/c1-37(75)69-49-55(87)52(84)40(31-72)96-58(49)93-25-7-4-13-43(78)63-19-10-22-66-46(81)16-28-90-34-61(62,35-91-29-17-47(82)67-23-11-20-64-44(79)14-5-8-26-94-59-50(70-38(2)76)56(88)53(85)41(32-73)97-59)36-92-30-18-48(83)68-24-12-21-65-45(80)15-6-9-27-95-60-51(71-39(3)77)57(89)54(86)42(33-74)98-60/h40-42,49-60,72-74,84-89H,4-36,62H2,1-3H3,(H,63,78)(H,64,79)(H,65,80)(H,66,81)(H,67,82)(H,68,83)(H,69,75)(H,70,76)(H,71,77)/t40-,41-,42-,49-,50-,51-,52+,53+,54+,55-,56-,57-,58-,59-,60-/m1/s1 |
InChIキー |
QKKUAGHSALQHNF-ZVMWQLMESA-N |
異性体SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCO[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCO[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)N)CO)O)O |
正規SMILES |
CC(=O)NC1C(C(C(OC1OCCCCC(=O)NCCCNC(=O)CCOCC(COCCC(=O)NCCCNC(=O)CCCCOC2C(C(C(C(O2)CO)O)O)NC(=O)C)(COCCC(=O)NCCCNC(=O)CCCCOC3C(C(C(C(O3)CO)O)O)NC(=O)C)N)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
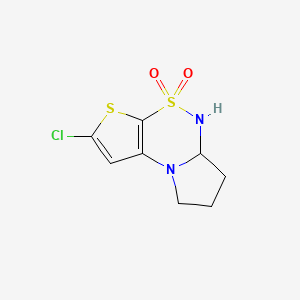
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
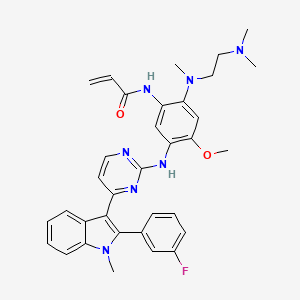
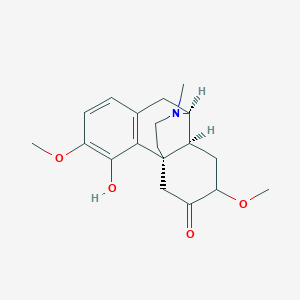
![[4-[[(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoyl]amino]phenyl]methyl N-[3-[[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-(4-methylbenzoyl)amino]propyl]carbamate](/img/structure/B12378851.png)
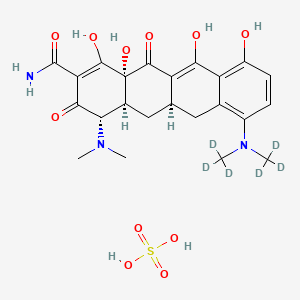
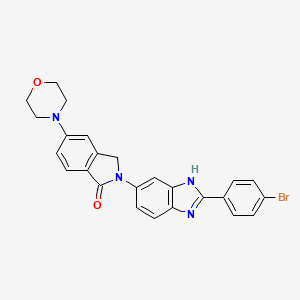
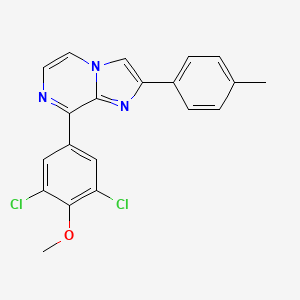
![disodium;7-hydroxy-8-[[4-[1-[4-[(4-hydroxyphenyl)diazenyl]phenyl]cyclohexyl]phenyl]diazenyl]naphthalene-1,3-disulfonate](/img/structure/B12378870.png)
![(3S)-1-[4-(4-methylpiperazin-1-yl)pyridine-2-carbonyl]-N-[3-(3-oxo-1,2-dihydroisoindol-5-yl)phenyl]piperidine-3-carboxamide](/img/structure/B12378881.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)benzimidazol-1-yl]-N-[4-(2-morpholin-4-ylethyl)phenyl]acetamide](/img/structure/B12378885.png)
